molecular formula C3H3N3O2S B14613679 N-1,3-Thiazol-2-ylnitramide CAS No. 59024-01-0

N-1,3-Thiazol-2-ylnitramide

Cat. No.: B14613679
CAS No.: 59024-01-0
M. Wt: 145.14 g/mol
InChI Key: LZDVHJSVPSREIA-UHFFFAOYSA-N
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Description

N-1,3-Thiazol-2-ylnitramide is a heterocyclic compound featuring a thiazole core substituted with a nitramide (-NH-NO₂) functional group. Thiazole derivatives are widely explored for their biological activities, particularly in antifungal and antimicrobial applications, due to their ability to disrupt enzymatic pathways or cell membrane integrity .

Properties

CAS No.

59024-01-0

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)nitramide

InChI

InChI=1S/C3H3N3O2S/c7-6(8)5-3-4-1-2-9-3/h1-2H,(H,4,5)

InChI Key

LZDVHJSVPSREIA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Thiazol-2-ylnitramide typically involves the reaction of thioamides with nitro compounds under specific conditions. One common method is the cyclization of thioamides with nitroalkanes in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-1,3-Thiazol-2-ylnitramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-1,3-Thiazol-2-ylnitramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-1,3-Thiazol-2-ylnitramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Antifungal Activity

The antifungal efficacy of thiazole derivatives is highly dependent on substituent groups. Below is a comparative analysis of N-1,3-Thiazol-2-ylnitramide and key analogs:

Table 1: Antifungal Activity of Thiazole-Based Compounds
Compound Substituent Group Target Fungi (MIC, μg·mL⁻¹) Reference
This compound Nitramide (-NH-NO₂) Hypothetical data inferred
3a () Formamide (-CONH₂) Epidermophyton floccosum (8)
3c () Formamide (-CONH₂) Mucor racemosus (16)
3e () Formamide (-CONH₂) Helminthosporium maydis (16)
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide () Acetamide (-COCH₃) Not tested for bioactivity

Key Observations :

  • Substituent Effects: Formamide derivatives (e.g., 3a, 3c) exhibit potent antifungal activity, with MIC values as low as 8 μg·mL⁻¹ .
  • Bioactivity Gaps : The acetamide derivative in lacks reported antifungal data, highlighting the need for substituent-specific testing .

Key Observations :

  • SHELX Applications : The crystal structure of the acetamide analog was resolved using SHELX software, demonstrating robust refinement capabilities for thiazole derivatives .
  • Validation Gaps : this compound’s synthetic pathway and crystallographic data remain uncharacterized in the provided evidence, necessitating further study.

Electronic and Steric Considerations

  • Nitramide vs. Formamide: The nitramide group (-NH-NO₂) introduces stronger electron-withdrawing effects than formamide (-CONH₂), which could alter molecular polarity and solubility. This may impact bioavailability and target binding.
  • Steric Profiles : Bulky substituents (e.g., naphthyl in ) may hinder membrane penetration, whereas compact groups like nitramide could enhance diffusion .

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